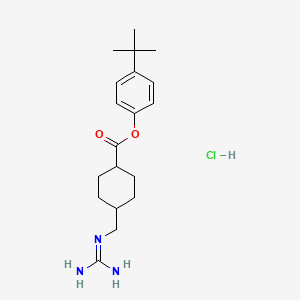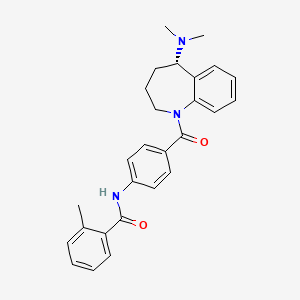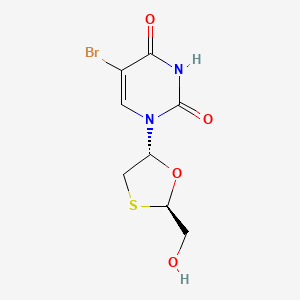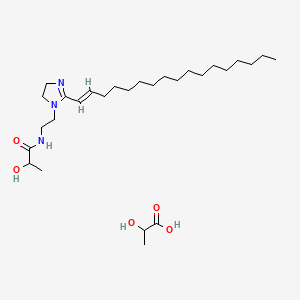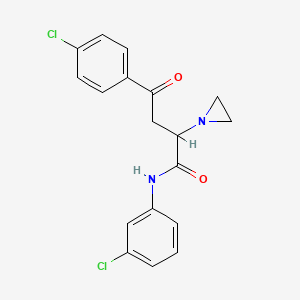
alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid m-chloroanilide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid m-chloroanilide is a synthetic compound that belongs to the class of aziridine derivatives. Aziridines are three-membered nitrogen-containing heterocycles known for their high reactivity due to ring strain.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid m-chloroanilide typically involves the reaction of aziridine with beta-(p-chlorobenzoyl)propionic acid and m-chloroaniline. The reaction conditions often require the use of a base to deprotonate the carboxylic acid group, facilitating the nucleophilic attack of the aziridine ring on the carbonyl carbon of the acid .
Industrial Production Methods
Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve similar reaction conditions as those used in laboratory settings, with optimizations for yield and purity. This may include the use of continuous flow reactors and advanced purification techniques .
Chemical Reactions Analysis
Types of Reactions
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid m-chloroanilide undergoes several types of chemical reactions, including:
Nucleophilic Ring Opening: The aziridine ring can be opened by nucleophiles such as amines, alcohols, and thiols, leading to the formation of various substituted products.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.
Substitution Reactions: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions, allowing for further functionalization.
Common Reagents and Conditions
Common reagents used in the reactions of this compound include bases (e.g., sodium hydroxide), acids (e.g., hydrochloric acid), and various nucleophiles (e.g., amines, alcohols). Reaction conditions typically involve moderate temperatures and solvents such as dichloromethane or ethanol .
Major Products
The major products formed from these reactions depend on the specific nucleophile and reaction conditions used. For example, nucleophilic ring opening with an amine would yield a substituted amine product, while oxidation might lead to the formation of a ketone or aldehyde .
Scientific Research Applications
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid m-chloroanilide has several scientific research applications:
Medicinal Chemistry: The compound’s aziridine ring is of interest for its potential anticancer and antimicrobial properties.
Materials Science: The compound can be used as a building block for the synthesis of advanced materials, including polymers and nanomaterials.
Biological Studies: Its reactivity makes it a useful tool for studying enzyme mechanisms and protein interactions.
Mechanism of Action
The mechanism of action of alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid m-chloroanilide involves the reactivity of the aziridine ring. The ring strain makes it highly reactive towards nucleophiles, leading to the formation of covalent bonds with biological molecules. This reactivity is thought to underlie its anticancer and antimicrobial effects, as it can alkylate DNA and proteins, disrupting their normal function .
Comparison with Similar Compounds
Similar Compounds
Aziridine: The parent compound, aziridine, is a simple three-membered ring containing nitrogen.
Beta-(p-chlorobenzoyl)propionic acid: This compound is a precursor in the synthesis of the target compound and shares some structural similarities.
M-chloroaniline: Another precursor, m-chloroaniline, contributes to the aromatic character and potential biological activity of the target compound.
Uniqueness
Alpha-Aziridinyl-beta-(p-chlorobenzoyl)propionic acid m-chloroanilide is unique due to the combination of its aziridine ring and aromatic substituents. This combination imparts both high reactivity and potential biological activity, making it a valuable compound for research and potential therapeutic applications .
Properties
CAS No. |
116356-07-1 |
|---|---|
Molecular Formula |
C18H16Cl2N2O2 |
Molecular Weight |
363.2 g/mol |
IUPAC Name |
2-(aziridin-1-yl)-N-(3-chlorophenyl)-4-(4-chlorophenyl)-4-oxobutanamide |
InChI |
InChI=1S/C18H16Cl2N2O2/c19-13-6-4-12(5-7-13)17(23)11-16(22-8-9-22)18(24)21-15-3-1-2-14(20)10-15/h1-7,10,16H,8-9,11H2,(H,21,24) |
InChI Key |
GLHBUFJFNDOLJC-UHFFFAOYSA-N |
Canonical SMILES |
C1CN1C(CC(=O)C2=CC=C(C=C2)Cl)C(=O)NC3=CC(=CC=C3)Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


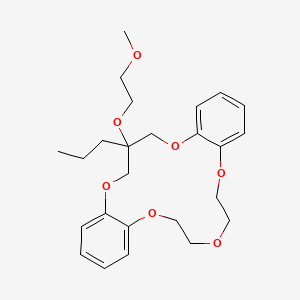
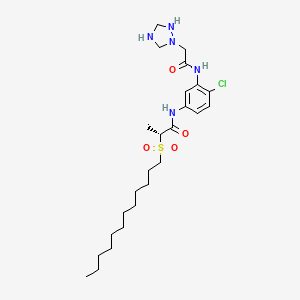


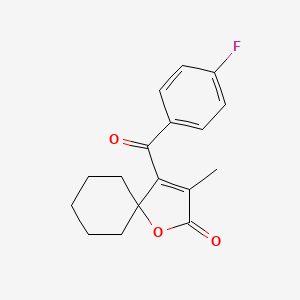
![2-[bis(2-hydroxyethyl)amino]ethanol;2-[(E)-dodec-1-enyl]butanedioic acid](/img/structure/B12780455.png)
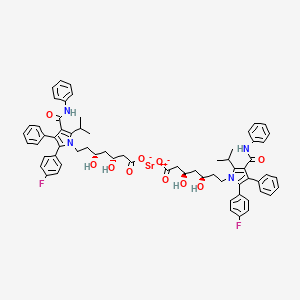
![[(2R,5S)-5-[6-(methylamino)purin-7-yl]-1,3-oxathiolan-2-yl]methanol](/img/structure/B12780468.png)

